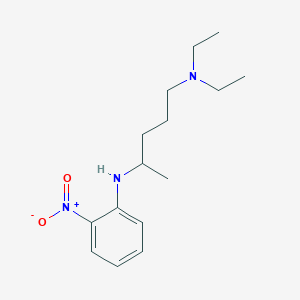
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine is an organic compound with a complex structure that includes a diethylamino group, a pentan-2-yl chain, and a nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine typically involves a multi-step process. One common method includes the alkylation of 2-nitroaniline with 5-(diethylamino)pentan-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents like potassium permanganate.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Various nucleophiles, solvents like ethanol or acetone, and bases like sodium hydroxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso derivatives.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[5-(diethylamino)pentan-2-yl]-5-(dimethylamino)naphthalene-1-sulfonamide: Similar structure but with a naphthalene ring.
N-[5-(diethylamino)pentan-2-yl]-2-(2-(5-nitrofuran-2-yl)vinyl)quinoline-4-carboxamide: Contains a quinoline moiety.
1-(3-benzyl-1,2,4-thiadiazol-5-yl)-N-[5-(diethylamino)pentan-2-yl]pyrrolidine-2-carboxamide: Features a thiadiazole ring.
Uniqueness
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
5424-65-7 |
|---|---|
Molecular Formula |
C15H25N3O2 |
Molecular Weight |
279.38 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(2-nitrophenyl)pentane-1,4-diamine |
InChI |
InChI=1S/C15H25N3O2/c1-4-17(5-2)12-8-9-13(3)16-14-10-6-7-11-15(14)18(19)20/h6-7,10-11,13,16H,4-5,8-9,12H2,1-3H3 |
InChI Key |
SRDKDJVJMOOKFK-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C)NC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-N'-[(E)-(2-chlorophenyl)methylideneamino]oxamide](/img/structure/B1656709.png)
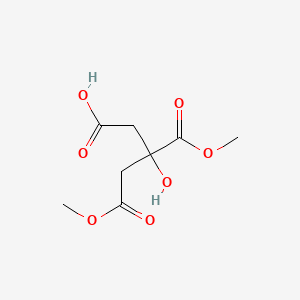
![2-{[(E)-(2-chlorophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B1656714.png)
![N'-Benzoyl-2-methylbicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1656716.png)
![Ethyl 3-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1-benzofuran-2-carboxylate](/img/structure/B1656717.png)
![Ethyl 2-[(E)-[3-hydroxy-2-(4-methoxyphenyl)-1-oxoisoquinolin-4-yl]methylideneamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1656719.png)
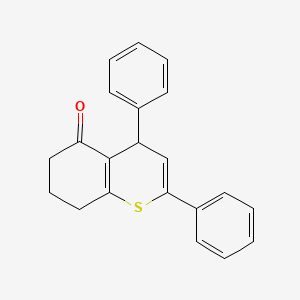
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 1,4-dihydroxynaphthalene-2-carboxylate](/img/structure/B1656725.png)
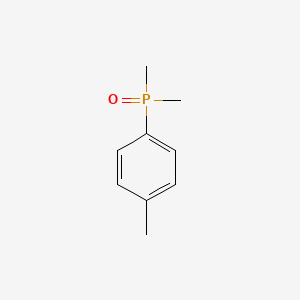
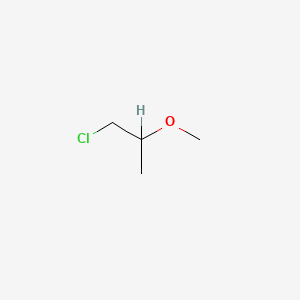
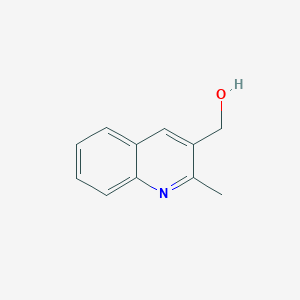
![4-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzonitrile](/img/structure/B1656730.png)
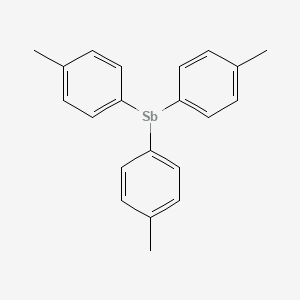
![N-(5-chloro-2-morpholin-4-yl-phenyl)-2-[1-(2-methoxyphenyl)tetrazol-5-yl]sulfanyl-acetamide](/img/structure/B1656732.png)
